molecular formula C12H14ClF2N3O B12220558 3-[[[1-(Difluoromethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride

3-[[[1-(Difluoromethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride

Cat. No.: B12220558
M. Wt: 289.71 g/mol
InChI Key: MIBRDSDRIKFGFG-UHFFFAOYSA-N
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Description

3-[[[1-(Difluoromethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and agrochemicals. The presence of the difluoromethyl group can significantly influence the compound’s biological activity and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[[1-(Difluoromethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions, which often involve the use of difluorocarbene precursors or difluoromethylating agents.

    Attachment of the Phenol Group: The phenol group can be attached through nucleophilic substitution reactions, where the pyrazole ring acts as a nucleophile.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenol group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the difluoromethyl group, potentially converting it to a monofluoromethyl or methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring and the phenol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Monofluoromethyl or methyl derivatives.

    Substitution: Various substituted pyrazole and phenol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. The difluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a valuable moiety in drug discovery.

Medicine

In medicinal chemistry, 3-[[[1-(Difluoromethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry

In the agrochemical industry, the compound is explored for its potential use as a pesticide or herbicide. The difluoromethyl group can enhance the compound’s efficacy and environmental stability.

Mechanism of Action

The mechanism of action of 3-[[[1-(Difluoromethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to its target proteins, leading to increased biological activity. The compound may inhibit enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **1-(Difluoromethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine hydrochloride
  • **3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Uniqueness

Compared to similar compounds, 3-[[[1-(Difluoromethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride stands out due to the presence of the phenol group, which can significantly influence its chemical reactivity and biological activity. The combination of the difluoromethyl group and the phenol group provides a unique scaffold for the development of new bioactive molecules.

Properties

Molecular Formula

C12H14ClF2N3O

Molecular Weight

289.71 g/mol

IUPAC Name

3-[[[1-(difluoromethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride

InChI

InChI=1S/C12H13F2N3O.ClH/c13-12(14)17-5-4-10(16-17)8-15-7-9-2-1-3-11(18)6-9;/h1-6,12,15,18H,7-8H2;1H

InChI Key

MIBRDSDRIKFGFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CNCC2=NN(C=C2)C(F)F.Cl

Origin of Product

United States

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